molecular formula C8H16ClNO3 B2784339 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid hydrochloride CAS No. 1989672-25-4

4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B2784339
CAS No.: 1989672-25-4
M. Wt: 209.67
InChI Key: ZBJMGTXQFFAQRA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an aminomethyl group and a hydroxyl group attached to a cyclohexane ring, along with a carboxylic acid group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclohexanone as the starting material.

  • Aminomethylation: The cyclohexanone undergoes aminomethylation, where an aminomethyl group is introduced to the cyclohexane ring.

  • Hydroxylation: The aminomethylated cyclohexane is then hydroxylated to introduce a hydroxyl group at the appropriate position.

  • Carboxylation: Finally, the hydroxylated compound is carboxylated to form the carboxylic acid group.

  • Hydrochloride Formation: The carboxylic acid is then converted to its hydrochloride salt form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and pH to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

  • Substitution: Substitution reactions can occur at the aminomethyl group, replacing it with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Cyclohexanone derivatives.

  • Reduction: Cyclohexanol derivatives.

  • Substitution: A variety of substituted cyclohexanes.

Scientific Research Applications

4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid hydrochloride has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It serves as a precursor for the synthesis of drugs that target various diseases, including neurological disorders and infections.

  • Industry: The compound is employed in the manufacturing of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved are determined by the specific biological system and the desired outcome.

Comparison with Similar Compounds

  • 4-(Aminomethyl)benzoic acid: Similar structure but with a benzene ring instead of cyclohexane.

  • 4-(Aminomethyl)piperidine: Similar aminomethyl group but with a piperidine ring.

Uniqueness: 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid hydrochloride is unique due to its combination of functional groups and the cyclohexane ring, which provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c9-5-8(12)3-1-6(2-4-8)7(10)11;/h6,12H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJMGTXQFFAQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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